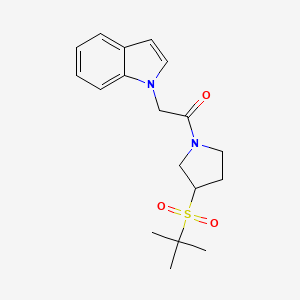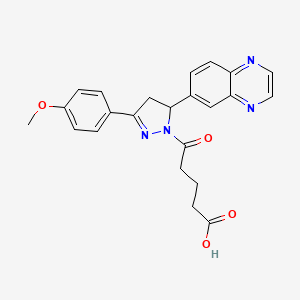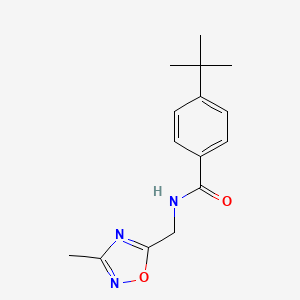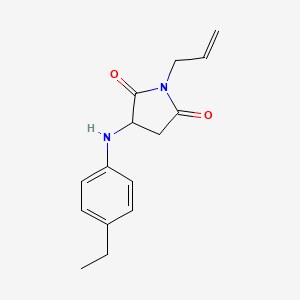![molecular formula C8H7ClN4O2 B2983302 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1006452-63-6](/img/structure/B2983302.png)
1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one study, pyrazole-based ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis
Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis
In one study, pyrazole-based ligands were used to evaluate their catalytic properties in the oxidation reaction of catechol to o-quinone .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and Crystal Structure : Pyrazole derivatives, including those with chloro substitutions, have been synthesized and characterized to understand their crystal structure and computational properties. Studies like those conducted by Shen et al. (2012) focus on synthesizing new pyrazole derivatives and analyzing them using X-ray diffraction and density-functional-theory (DFT) calculations. This research underlines the importance of such compounds in exploring molecular structures and potential applications in designing new materials or pharmaceuticals (Li-qun Shen et al., 2012).
Coordination Complexes and Metal-Organic Frameworks (MOFs) : Research into pyrazole-dicarboxylate acid derivatives, like those by Radi et al. (2015), highlights the synthesis and characterization of novel coordination complexes. These complexes are investigated for their potential in creating new types of MOFs, which have applications in gas storage, separation, and catalysis (S. Radi et al., 2015).
Chemical Reactivity and Applications
- Experimental and Quantum-Chemical Calculations : Studies such as those by Yıldırım et al. (2005) delve into the reactivity of pyrazole-3-carboxylic acid derivatives through experimental and theoretical methods. These investigations provide insights into the chemical behavior and potential applications of pyrazole compounds in synthesizing new chemicals or drugs (İ. Yıldırım et al., 2005).
Material Science and Luminescence Properties
- Luminescence Properties : The exploration of pyrazole derivatives for their luminescent properties, as conducted by Cheng et al. (2017), opens up avenues for their use in optoelectronic devices and sensors. The structural diversity of these compounds allows for the tuning of their photophysical properties, making them valuable for technological applications (M. Cheng et al., 2017).
Biological and Pharmaceutical Research
- Molecular Docking Studies : The synthesis and analysis of pyrazole-carboxylic acid derivatives for potential biological activity, as showcased by Reddy et al. (2022), emphasize the significance of these compounds in drug discovery. Molecular docking studies help in understanding the interaction of these molecules with biological targets, which is crucial for designing more effective therapeutic agents (G. Ganga Reddy et al., 2022).
Orientations Futures
Mécanisme D'action
Target of Action
It is known that pyrazole-bearing compounds have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
Pyrazole-bearing compounds are known to interact with their targets to exert their effects . For instance, a molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a certain pyrazole derivative .
Biochemical Pathways
It is known that pyrazole-bearing compounds can affect various biochemical pathways to exert their pharmacological effects .
Result of Action
It is known that pyrazole derivatives can display superior antipromastigote activity . For instance, a certain pyrazole derivative displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Propriétés
IUPAC Name |
1-[(4-chloropyrazol-1-yl)methyl]pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2/c9-7-2-11-13(4-7)5-12-3-6(1-10-12)8(14)15/h1-4H,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEOJQPBBADBIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CN2C=C(C=N2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-chlorophenyl)methyl]-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2983221.png)
![Benzyl (1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)carbamate](/img/structure/B2983222.png)





![N-(4-methoxybenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2983234.png)


![N-[4-(2-oxoethyl)phenyl]acetamide](/img/structure/B2983241.png)
![N-[5-(acetylamino)-2-chlorophenyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide](/img/structure/B2983242.png)
